molecular formula C7H9NO4S2 B3253845 3-Methanesulfonylbenzene-1-sulfonamide CAS No. 22821-83-6

3-Methanesulfonylbenzene-1-sulfonamide

Cat. No.: B3253845
CAS No.: 22821-83-6
M. Wt: 235.3 g/mol
InChI Key: YUFIQCIEPNCJQE-UHFFFAOYSA-N
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Description

3-Methanesulfonylbenzene-1-sulfonamide is a synthetic organic compound featuring a benzene ring functionalized with both a methanesulfonyl and a sulfonamide group. This structure places it within the broad and pharmacologically significant sulfonamide class. Sulfonamides are renowned for their versatile biological activities and are a common scaffold in medicinal chemistry for the development of novel therapeutic agents . As a research chemical, this compound serves as a valuable building block in organic synthesis and drug discovery efforts. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors. Benzenesulfonamide derivatives are extensively investigated for their potential as antiviral agents , anticancer drugs , and antibacterial compounds . The presence of distinct sulfonyl groups makes it a promising candidate for creating targeted covalent inhibitors or for probing interactions within hydrophobic enzyme pockets. Applications: • Building block for organic synthesis and pharmaceutical R&D. • Key intermediate in the discovery of novel HIV-1 Capsid (CA) protein inhibitors, a promising target in antiviral therapy . • Scaffold for developing inhibitors targeting carbonic anhydrase and other enzymes . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFIQCIEPNCJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290092
Record name 3-(Methylsulfonyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-83-6
Record name 3-(Methylsulfonyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22821-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulfonyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Methanesulfonylbenzene 1 Sulfonamide

Established Synthetic Routes to 3-Methanesulfonylbenzene-1-sulfonamide

Traditional synthetic strategies for this compound typically rely on multi-step sequences starting from readily available aromatic precursors. These routes focus on the sequential introduction and modification of functional groups on the benzene (B151609) ring.

Synthesis from Precursor Aromatic Compounds

A common and logical starting point for the synthesis is an aromatic compound that already contains one of the desired functionalities or a precursor group. One such strategic precursor is 3-aminobenzenesulfonamide. guidechem.comchemicalbook.com The synthesis of this precursor itself often begins with nitrobenzene. The process involves the reduction of nitrobenzene to aniline, followed by protection of the amino group via acetylation to form acetanilide. nih.gov This protection step is crucial to prevent unwanted side reactions during the subsequent aggressive chlorosulfonation step.

The general route to a key intermediate, p-acetamidobenzenesulfonyl chloride, is well-documented. Acetanilide is reacted with an excess of chlorosulfonic acid to introduce the sulfonyl chloride group, primarily at the para position. scribd.comwisdomlib.orgasiapharmaceutics.info Subsequent reaction with ammonia (B1221849) yields the sulfonamide, and a final hydrolysis step removes the acetyl protecting group to give the aminobenzenesulfonamide. nih.gov To obtain the required meta isomer, 3-nitrobenzenesulfonamide is a more direct precursor, which can be reduced to 3-aminobenzenesulfonamide. chemicalbook.com

A plausible established pathway to this compound from 3-aminobenzenesulfonamide involves the following key transformations:

Diazotization and Thiolation: The amino group of 3-aminobenzenesulfonamide is converted into a diazonium salt using sodium nitrite and a mineral acid. This intermediate can then be reacted with a sulfur-containing nucleophile, such as sodium thiomethoxide or dimethyl disulfide, to introduce a methylthio (-SCH3) group at the 3-position, yielding 3-(methylthio)benzenesulfonamide.

Oxidation: The methylthio group is subsequently oxidized to the methanesulfonyl group (-SO2CH3). This transformation is reliably achieved using common oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). acs.orgorganic-chemistry.org The oxidation of aryl methyl sulfides to the corresponding sulfones is a well-established and high-yielding reaction. organic-chemistry.orgrsc.org

Introduction of Sulfonyl and Sulfonamide Moieties

The introduction of the sulfonyl and sulfonamide functionalities is a cornerstone of this synthesis. The most classic method involves electrophilic substitution on an aromatic ring.

Chlorosulfonation: This reaction uses chlorosulfonic acid (ClSO3H) to directly introduce a sulfonyl chloride (-SO2Cl) group onto the benzene ring. As seen in the synthesis of the precursor, this step is typically performed on a protected aniline like acetanilide to direct the substitution and protect the amino group. nih.govasiapharmaceutics.info

Amination/Sulfonamidation: The resulting sulfonyl chloride is a reactive intermediate. The sulfonamide group (-SO2NH2) is formed by reacting the sulfonyl chloride with ammonia or an ammonia source. nih.govresearchgate.net This is a highly efficient nucleophilic substitution reaction.

These two steps represent the most common industrial and laboratory method for preparing primary aromatic sulfonamides. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of sulfonamide synthesis is highly dependent on reaction conditions. Significant research has focused on optimizing these parameters to maximize yield and purity while minimizing reaction times.

For the chlorosulfonation of acetanilide, key variables include reaction temperature and the molar ratio of reactants. Studies have shown that temperatures around 114°C can lead to high yields of the desired intermediate, p-acetamidobenzenesulfonyl chloride. asiapharmaceutics.info The molar ratio of chlorosulfonic acid to the aromatic substrate is also critical, with ratios often exceeding 2:1 to ensure complete conversion. scribd.com

In the amination step, the choice of base, solvent, and temperature is crucial. While traditional methods often use organic solvents and bases like pyridine, modern optimizations have explored more environmentally friendly options. asiapharmaceutics.info Unexpectedly high conversions to sulfonamides have been observed in aqueous media at high pH, using sodium hydroxide (B78521), which challenges the assumption that sulfonyl chlorides are too rapidly hydrolyzed in water. scilit.com The yield is influenced by the pH and the hydrophobic character of the amine.

The table below summarizes typical conditions that can be optimized for the amination of a benzenesulfonyl chloride.

ParameterCondition A (Classic)Condition B (Aqueous)Condition C (Optimized Aqueous)Typical Yield RangeReference
SolventPyridine/DCMWaterWaterYields can range from moderate to >95%, depending on the specific substrate and conditions. scilit.comrsc.org
Base/Acid AcceptorPyridine (serves as solvent and base)None (dynamic pH control)Sodium Hydroxide (1.0 M)
TemperatureRoom Temperature to RefluxRoom TemperatureRoom Temperature
Reactant Ratio (Amine:Sulfonyl Chloride)Excess amine or stoichiometric with baseEquimolarSlight excess of sulfonyl chloride

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and versatile methods for constructing molecules like this compound. These include green chemistry methodologies and the use of transition metal catalysis.

Green Chemistry Methodologies for Synthesis

Green chemistry aims to reduce or eliminate the use of hazardous substances. For sulfonamide synthesis, this has led to the development of solvent-free methods and the use of water as a reaction medium.

Mechanosynthesis: A three-component palladium-catalyzed aminosulfonylation has been developed using mechanical energy (ball milling) instead of solvents. rsc.orgnih.gov This method couples an aryl bromide, an amine, and a solid sulfur dioxide surrogate (potassium metabisulfite, K2S2O5) to form the sulfonamide directly. rsc.orgresearchgate.netrsc.org This approach offers a direct route to a wide range of sulfonamides with high functional group tolerance and can be performed on a gram scale. nih.gov

Synthesis in Water: Several procedures now utilize water as the solvent, which is safer and more environmentally benign than traditional organic solvents. rsc.orgacs.org A facile synthesis of sulfonamides has been described using equimolar amounts of an amine and an arylsulfonyl chloride in water, with product isolation achieved by simple filtration after acidification. rsc.org This method avoids the use of organic bases and solvents.

The table below compares a traditional synthesis with green alternatives for the formation of the S-N bond in sulfonamides.

MethodologySolventKey Reagents/CatalystsAdvantagesReference
Traditional AminationDichloromethane, Pyridine, DMFAmmonia, PyridineWell-established, versatile researchgate.net
Aqueous SynthesisWaterAmine, Arylsulfonyl Chloride, NaOHEliminates organic solvents, simplified workup scilit.comrsc.org
MechanosynthesisNone (Solvent-free)Aryl Bromide, Amine, K2S2O5, Pd-catalystSolvent-free, high atom economy, one-pot rsc.orgnih.gov

Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis has revolutionized the formation of carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds, offering novel pathways for the synthesis and functionalization of sulfonamides.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-H bond functionalization. Arylsulfonyl chlorides can be used as reagents in Pd-catalyzed reactions to directly form C-S bonds, providing a route to aryl sulfones. nih.govresearchgate.net Furthermore, direct C-H sulfonylation with the insertion of a sulfur dioxide surrogate has been achieved, offering a powerful tool for building the methanesulfonyl moiety directly onto an aromatic ring. semanticscholar.org A three-component mechanochemical reaction catalyzed by palladium can also be used to assemble aromatic sulfonamides from aryl bromides. rsc.org

Copper-Catalyzed Reactions: Copper catalysis is a cost-effective and robust alternative for forming C-S and C-N bonds. Copper-catalyzed N-arylation of sulfonamides with aryl bromides or iodides is a well-established method for creating more complex sulfonamide structures. nie.edu.sgresearchgate.net More relevant to the synthesis of the target compound, copper catalysts can facilitate the coupling of aryl halides with a methanesulfinate source to form the C-S bond of the aryl methyl sulfone. acs.orgnih.govnih.gov This approach could be applied to a precursor like 3-bromobenzenesulfonamide to introduce the methanesulfonyl group.

These catalytic methods offer high efficiency and functional group tolerance, enabling the late-stage functionalization of complex molecules and providing more convergent synthetic routes. nih.govnih.gov

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for modulating its physicochemical properties and exploring structure-activity relationships. Modifications can be targeted at the sulfonamide nitrogen, the aromatic ring, or by incorporating the entire scaffold into larger heterocyclic systems.

N-Substitution Reactions of the Sulfonamide Group

The sulfonamide nitrogen atom provides a convenient handle for various substitution reactions. N-alkylation and N-arylation are common transformations that can significantly alter the properties of the parent molecule.

N-Alkylation can be achieved through several methods. A general approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. More advanced methods include the use of trichloroacetimidates as alkylating agents under thermal conditions, which avoids the need for a catalyst. ijpsjournal.com Another strategy is the iridium-catalyzed mono-N-alkylation of sulfonamides with alcohols, which proceeds via a "borrowing hydrogenation" mechanism and produces water as the only byproduct, offering a greener alternative.

N-Arylation of sulfonamides is more challenging due to the reduced nucleophilicity of the sulfonamide nitrogen. However, palladium-catalyzed cross-coupling reactions have been developed for this purpose. For instance, the α-arylation of methyl sulfonamides with aryl chlorides has been demonstrated using a Buchwald-type precatalyst. While this applies to the carbon adjacent to the sulfonyl group, it highlights the utility of palladium catalysis in functionalizing sulfonamide-containing molecules. wikipedia.org A catalyst-free approach for the arylation of sulfonamides with boronic acids has also been reported, utilizing visible light to mediate the reaction. researchgate.net

The following table outlines general conditions for N-substitution of sulfonamides.

Reaction TypeReagents and ConditionsScope and Limitations
N-AlkylationAlkyl halide, BaseBroad scope, but can lead to over-alkylation.
N-AlkylationTrichloroacetimidates, Toluene (reflux)Catalyst-free; works well for stable cation precursors. ijpsjournal.com
N-AlkylationAlcohols, Iridium catalyst, Cs₂CO₃Green methodology; selective for mono-alkylation.
N-ArylationAryl halides, Palladium catalyst, Ligand, BaseEffective for coupling with aryl halides.
N-ArylationBoronic acids, K₃PO₄, Visible lightCatalyst-free; good functional group tolerance. researchgate.net

Aromatic Functionalization and Electrophilic/Nucleophilic Substitutions

The benzene ring of this compound is susceptible to further functionalization through electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The directing effects of the existing substituents—the methanesulfonyl (-SO₂CH₃) and sulfonamide (-SO₂NH₂) groups—are critical in determining the position of incoming groups.

Both the methanesulfonyl and sulfonamide groups are electron-withdrawing and act as meta-directing groups in electrophilic aromatic substitution (SₑAr) reactions. Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation) is expected to occur at the positions meta to both groups, primarily at the 5-position, and to a lesser extent at the 1-position (if the sulfonamide group is considered the point of reference). The strong deactivating nature of these groups means that harsh reaction conditions may be required for these transformations.

Nucleophilic aromatic substitution (SₙAr) on the aromatic ring of this compound is generally not feasible as the ring is not sufficiently electron-deficient, and it lacks a good leaving group at an activated position. SₙAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (such as a halide). thieme-connect.comijpsjournal.comresearchgate.net

Synthesis of Heterocyclic Hybrids Incorporating the Sulfonamide Scaffold

The incorporation of the this compound moiety into heterocyclic ring systems is a common strategy in medicinal chemistry to generate novel compounds with diverse biological activities. This can be achieved by using the sulfonamide itself or a derivatized form as a building block for heterocycle synthesis.

One approach involves the functionalization of the sulfonamide with a reactive group that can then participate in a cyclization reaction. For example, a sulfonamide bearing an acetyl group can be condensed with various reagents to form pyrazoles, isoxazoles, or pyrimidinethiones. nih.gov Subsequent reactions of these products can lead to the formation of more complex heterocyclic systems like pyrans and pyridines. nih.gov

Another strategy is to utilize the sulfonamide nitrogen in the formation of the heterocyclic ring. For instance, sulfonamides can react with α,β-unsaturated ketones to form pyrimidine derivatives. The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides is another route to novel heterocyclic sulfonamide hybrids. acs.org

The creation of hybrid molecules by linking the this compound scaffold to existing heterocyclic drugs or pharmacophores is also a viable strategy for drug discovery. researchgate.netwikipedia.org

Scale-Up Considerations for Research and Development Purposes

The transition of a synthetic route from a laboratory scale to a pilot plant or industrial scale presents several challenges that need to be addressed for a safe, efficient, and cost-effective process. For the synthesis of this compound and its derivatives, key considerations include:

Reagent Selection and Cost: The cost and availability of starting materials and reagents are paramount. For large-scale synthesis, inexpensive and readily available starting materials are preferred.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be difficult and expensive to scale up. researchgate.net The use of milder reaction conditions is always advantageous.

Process Safety: A thorough safety assessment of the process is crucial. This includes identifying potential hazards such as exothermic reactions, the formation of toxic byproducts, and the use of flammable or corrosive reagents.

Work-up and Purification: The purification method used at the laboratory scale (e.g., column chromatography) may not be practical for large quantities. Crystallization, distillation, and extraction are more amenable to scale-up.

Waste Management: The environmental impact of the synthesis must be considered. The development of greener synthetic routes that minimize waste and use less hazardous solvents is an important goal.

Process Robustness: The synthesis should be robust and reproducible, giving consistent yields and purity.

For sulfonamide synthesis, the classical approach involving the reaction of a sulfonyl chloride with an amine is often used industrially due to its reliability and the availability of starting materials. wikipedia.org However, this method generates HCl as a byproduct, which needs to be neutralized. Newer, more sustainable methods, such as those avoiding the use of sulfonyl chlorides, are being developed to address some of these scale-up challenges. nih.govthieme-connect.com

Structure Activity Relationship Sar Studies in Chemical Biology and Enzymology

Rational Design of 3-Methanesulfonylbenzene-1-sulfonamide Analogues for Target Modulation

The rational design of analogues based on the this compound scaffold is a strategic approach to modulate their interaction with specific biological targets, primarily enzymes. This process is guided by an in-depth understanding of the target's three-dimensional structure and the pharmacophoric features of the lead compound. The sulfonamide moiety (-SO₂NH₂) is a critical zinc-binding group in many metalloenzymes, such as carbonic anhydrases (CAs), making it a focal point for inhibitor design. nih.govacs.org

The design process for analogues of this compound typically involves a "tail approach," where modifications are made to different parts of the molecule to enhance potency and selectivity. unisi.it This can be conceptualized by dissecting the molecule into three key regions for modification:

The Sulfonamide Group: The acidic nature of the sulfonamide proton is crucial for its coordinating interaction with the zinc ion in the active site of enzymes like CAs. Modifications that alter the pKa of the sulfonamide NH can significantly impact binding affinity. nih.gov

The Benzene (B151609) Ring: The aromatic core serves as a scaffold for positioning other functional groups. Substituents on the ring can influence electronic properties, hydrophobicity, and steric fit within the enzyme's active site. The placement of the methanesulfonyl group at the meta position in the parent compound is a key determinant of its initial interaction profile.

The Methanesulfonyl Group: The -SO₂CH₃ group at the 3-position is a significant feature, contributing to the compound's polarity and potential for hydrogen bonding. Analogues can be designed by replacing this group with other functionalities to probe interactions with specific pockets of the enzyme's active site. For instance, introducing hydrophobic or hydrophilic tails can modulate membrane permeability and selectivity for different enzyme isoforms. mdpi.com

By systematically altering these regions, researchers can develop analogues with fine-tuned properties. For example, in the context of carbonic anhydrase inhibition, the introduction of various substituents on the benzene ring or the sulfonamide nitrogen has been shown to dramatically affect inhibitory potency and isoform selectivity. acs.orgnih.gov While direct studies on this compound as a lead for extensive analogue development are not widely documented, the principles derived from closely related benzenesulfonamides provide a clear roadmap for its potential as a template for novel enzyme inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibition

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.com For sulfonamide-based enzyme inhibitors, QSAR is a powerful tool for predicting the inhibitory potency of novel analogues and for gaining insights into the structural features that govern their activity. nih.gov

Ligand-Based QSAR Approaches

Ligand-based QSAR models are developed when the three-dimensional structure of the target enzyme is unknown or not well-defined. These models rely solely on the structural and physicochemical properties of a series of known inhibitors. For a series of hypothetical analogues of this compound, a ligand-based QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, volume, surface area).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values).

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and external test sets.

For example, a QSAR study on a series of benzenesulfonamide (B165840) inhibitors of carbonic anhydrase might reveal that inhibitory potency is positively correlated with the presence of a hydrogen bond donor at a specific position and negatively correlated with molecular volume, suggesting that bulkier substituents are detrimental to activity.

Structure-Based QSAR Approaches

When the crystal structure of the target enzyme is available, structure-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. These 3D-QSAR techniques provide a more detailed understanding of the steric and electrostatic interactions between the inhibitors and the enzyme's active site. researchgate.net

A 3D-QSAR study on analogues of this compound would involve:

Molecular Docking: The analogues are first docked into the active site of the target enzyme to determine their most likely binding conformation.

Molecular Alignment: The docked molecules are aligned based on a common substructure.

Field Calculation: Steric and electrostatic fields are calculated around the aligned molecules.

PLS Analysis: The field values are then correlated with the biological activity data using PLS to generate a 3D-QSAR model.

The results are often visualized as contour maps, which highlight regions where modifications to the ligand would be expected to increase or decrease activity. For instance, a CoMFA map might show a green contour in a specific region, indicating that bulkier substituents are favored for enhanced activity, while a red contour would suggest that steric hindrance in that area is unfavorable.

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Analogues against Carbonic Anhydrase Isoforms This table presents a selection of data from the literature on various benzenesulfonamide derivatives to illustrate the principles of SAR. The data is not specific to direct analogues of this compound but is representative of the class.

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Reference
AcetazolamidehCA I250- tandfonline.com
AcetazolamidehCA II12- tandfonline.com
AcetazolamidehCA IX25- tandfonline.com
AcetazolamidehCA XII5.7- tandfonline.com
Indole-2,3-dione derivative 2hhCA I-45.10 tandfonline.com
Indole-2,3-dione derivative 2hhCA II-5.87 tandfonline.com
Indole-2,3-dione derivative 2hhCA XII-7.91 tandfonline.com
Ureido benzenesulfonamide derivativehCA IX-11.8-184.8 nih.gov

Impact of Substituent Effects on Biochemical Interactions

The nature and position of substituents on the benzenesulfonamide ring profoundly influence the molecule's electronic and steric properties, which in turn dictate its interactions with biological targets. libretexts.orglumenlearning.com

Electronic and Steric Effects of Substituents

Electronic Effects: Substituents can be electron-donating or electron-withdrawing, and these effects are transmitted through the aromatic ring via inductive and resonance effects. libretexts.org

Resonance Effects: These involve the delocalization of pi electrons and are particularly important for substituents with lone pairs or pi bonds that can conjugate with the aromatic system.

These electronic effects can impact the strength of hydrogen bonds, cation-pi interactions, and other non-covalent interactions with amino acid residues in the enzyme's active site. nih.govnih.gov

Steric Effects: The size and shape of substituents play a crucial role in determining how well a ligand fits into a binding pocket. libretexts.org Bulky substituents can create steric hindrance, preventing optimal binding. Conversely, a substituent of the appropriate size and shape can occupy a specific sub-pocket, leading to enhanced binding affinity and selectivity. For example, studies on biphenylsulfonamide endothelin antagonists have shown that a hydrophobic group of a specific size at the 4'-position is optimal for activity. nih.gov

Conformational Analysis and its Role in SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like many sulfonamide derivatives, conformational analysis is essential for understanding their SAR. The bioactive conformation, which is the conformation the molecule adopts when bound to its target, may be different from its lowest energy conformation in solution. mdpi.com

Rotational spectroscopy and computational methods can be used to study the preferred conformations of sulfonamides. For benzenesulfonamides, the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. mdpi.com The bioactive conformations of sulfonamide inhibitors are often constrained by the specific geometry of the enzyme's active site. Molecular docking and molecular dynamics simulations can provide insights into these binding conformations and the energetic costs associated with adopting them. nih.govsemanticscholar.org Understanding the conformational preferences of this compound and its analogues is therefore crucial for designing new inhibitors with improved target affinity.

Identification of Key Pharmacophoric Features for Enzyme Binding

The interaction of sulfonamide-based inhibitors with their target enzymes is a well-studied area, particularly for enzymes like carbonic anhydrases (CAs). nih.govnih.gov The binding of these inhibitors is primarily dictated by a set of key pharmacophoric features that allow for high-affinity and specific interactions within the enzyme's active site. For this compound, its structure embodies the essential characteristics of a benzenesulfonamide inhibitor.

The cornerstone of enzyme binding for this class of compounds is the sulfonamide moiety (-SO₂NH₂). youtube.com This group is crucial as it coordinates directly with the zinc ion (Zn²⁺) present in the active site of metalloenzymes such as carbonic anhydrases. nih.govnih.gov Upon binding, the sulfonamide nitrogen exists in its deprotonated, anionic form (-SO₂NH⁻), displacing a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc ion in the native enzyme. nih.gov This interaction is a fundamental component of the inhibitory mechanism.

Key interactions that contribute to the binding of benzenesulfonamides include:

Coordination with the Active Site Zinc Ion: The nitrogen atom of the sulfonamide group acts as the primary anchor, forming a coordinate bond with the Zn²⁺ ion. nih.gov

Hydrogen Bonding: The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone NH of conserved amino acid residues, such as Threonine 199 (Thr199) in human carbonic anhydrase II (hCA II). nih.gov This interaction further stabilizes the inhibitor in the active site.

Van der Waals Interactions: The aromatic ring of the benzenesulfonamide scaffold engages in van der Waals interactions with hydrophobic residues within the active site. nih.govuah.es These interactions are critical for the potency of the inhibitor. Studies have shown that these short-range forces can dominate the discrimination shown by the enzyme towards different inhibitors. nih.govuah.es

Interactions with Hydrophilic and Hydrophobic Pockets: The active site contains distinct regions that can accommodate different types of substituents. A hydrophilic pocket is often formed by residues like Thr199, Thr200, and His96, while a hydrophobic pocket can be defined by residues such as Val121, Val143, and Trp209 in hCA II. nih.gov The nature and position of substituents on the benzene ring will determine how the inhibitor interacts with these pockets, influencing both potency and isoform selectivity. nih.govnih.gov

The "tail approach" in drug design, where modifications are made to the part of the inhibitor extending away from the zinc-binding group, has been instrumental in developing isoform-specific inhibitors. nih.gov The methanesulfonyl group of this compound can be considered such a "tail," and its specific interactions would be crucial for its inhibitory profile against different enzyme isoforms.

The following table summarizes the key pharmacophoric features and their roles in enzyme binding, with specific considerations for this compound.

Pharmacophoric FeatureRole in Enzyme BindingSpecific Relevance for this compound
**Primary Sulfonamide Group (-SO₂NH₂) **Anchors the inhibitor to the active site by coordinating with the Zn²⁺ ion. The sulfonamide oxygen atoms form hydrogen bonds with active site residues. nih.govyoutube.comThis is the essential zinc-binding group of the molecule.
Aromatic Benzene Ring Provides a rigid scaffold for the presentation of the zinc-binding group and substituents. Engages in van der Waals interactions with hydrophobic residues in the active site. uah.esnih.govServes as the core scaffold.
Meta-Substitution The position of the substituent influences the orientation of the inhibitor within the active site and its interactions with specific sub-pockets.The meta-position of the methanesulfonyl group directs its interactions within the active site.
Methanesulfonyl Group (-SO₂CH₃) As a polar "tail," this group can interact with hydrophilic residues in the active site, potentially enhancing binding affinity and contributing to isoform selectivity. nih.govnih.govThis group's polarity suggests favorable interactions in hydrophilic regions of the enzyme's active site.

Detailed research findings from molecular mechanics and quantitative structure-activity relationship (QSAR) studies have consistently highlighted that the binding energy of benzenesulfonamide inhibitors is a composite of these different interactions. uah.es The inhibitory potency, often expressed as the inhibition constant (Kᵢ), is a direct reflection of the stability of the enzyme-inhibitor complex formed through these pharmacophoric interactions. For example, studies on various substituted benzenesulfonamides have shown Kᵢ values in the nanomolar range against different carbonic anhydrase isoforms, indicating very potent inhibition. nih.gov While specific Kᵢ values for this compound are not detailed in the provided context, its structural features align with those of potent inhibitors.

Mechanistic Investigations of Biochemical Interactions: Focus on Enzyme Inhibition

In Vitro Characterization of Enzyme Inhibition by 3-Methanesulfonylbenzene-1-sulfonamide

The inhibitory potential of sulfonamides is typically characterized by their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). These parameters quantify the potency of a compound against a specific enzyme target.

Benzenesulfonamide (B165840) derivatives are well-established inhibitors of various human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov The primary mechanism of inhibition involves the binding of the sulfonamide moiety to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.govnih.gov This interaction is typically reversible and competitive with the natural substrate (carbon dioxide).

The deprotonated sulfonamide nitrogen atom coordinates directly to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. nih.gov This binding event blocks the enzyme's ability to hydrate (B1144303) carbon dioxide, thus inhibiting its function. nih.gov The affinity of this interaction is reflected in the Kᵢ and IC₅₀ values, which for many benzenesulfonamide derivatives fall within the nanomolar to micromolar range against various CA isoforms. mdpi.comnih.gov For instance, studies on diverse series of benzenesulfonamides have reported Kᵢ values ranging from the subnanomolar to the micromolar range against different hCA isoforms. nih.gov

Table 1: Illustrative Inhibition Data for Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms Note: This table presents data for related benzenesulfonamide compounds to illustrate typical inhibitory activity, as specific data for this compound is not readily available.

Compound TypeTarget EnzymeInhibition Constant (Kᵢ)Reference
Benzenesulfonamide-piperazine hybridAcetylcholinesterase (AChE)1.003 mM (IC₅₀) nih.gov
Benzenesulfonamide-piperazine hybridButyrylcholinesterase (BChE)1.008 mM (IC₅₀) nih.gov
Benzenesulfonamides with imide moietieshCA I49 nM - >10,000 nM mdpi.com
Benzenesulfonamides with imide moietieshCA II2.4 nM - 4515 nM mdpi.com
Benzenesulfonamides with imide moietieshCA IX9.7 nM - 7766 nM mdpi.com
Benzenesulfonamides with imide moietieshCA XII14 nM - 316 nM mdpi.com
Click-chemistry derived benzenesulfonamideshCA IX1.5 nM - 38.9 nM nih.gov
Click-chemistry derived benzenesulfonamideshCA XII0.8 nM - 12.4 nM nih.gov

Humans have 15 known isoforms of carbonic anhydrase, which exhibit different tissue distributions and physiological roles. nih.gov Consequently, the development of isoform-selective inhibitors is a major goal in medicinal chemistry to achieve targeted therapeutic effects and minimize off-target interactions.

The selectivity of benzenesulfonamide inhibitors is heavily influenced by the nature of the substituents on the benzene (B151609) ring. These substituents, often referred to as the "tail" of the inhibitor, extend out from the active site's zinc-binding pocket and can form additional interactions with amino acid residues lining the active site cavity. nih.gov These interactions vary between isoforms due to differences in their active site architecture. nih.gov For example, certain benzenesulfonamide derivatives show potent inhibition of tumor-associated isoforms like hCA IX and hCA XII, while being less active against the ubiquitous cytosolic isoforms hCA I and II. nih.govnih.gov This selectivity is achieved by designing inhibitor "tails" that exploit unique amino acid differences in the active site funnels of the target isoforms. nih.gov

Elucidation of Molecular Binding Mechanisms

Understanding how a ligand binds to its target enzyme at a molecular level is crucial for rational drug design. A combination of X-ray crystallography, spectroscopic methods, and computational modeling is used to elucidate these binding mechanisms.

X-ray crystallography provides high-resolution, three-dimensional structures of inhibitor-enzyme complexes, offering a detailed snapshot of the binding interactions. Numerous crystal structures of various benzenesulfonamide derivatives in complex with hCA isoforms (particularly hCA II) have been solved. nih.govnih.govnih.gov

These structures consistently reveal the following key interactions:

Zinc Coordination: The sulfonamide group (-SO₂NH₂) binds to the catalytic Zn²⁺ ion in a tetrahedral geometry, with the nitrogen atom acting as a ligand. nih.gov

Hydrogen Bonding: The sulfonamide group also forms a critical hydrogen bond network with the side chain of residue Threonine 199 (Thr199), which is highly conserved across many CA isoforms. nih.govnih.gov

Van der Waals Interactions: The benzene ring and its substituents (the "tail") fit into a conical cleft, making van der Waals contacts with hydrophobic and hydrophilic residues that line the active site. These interactions are crucial for determining the inhibitor's potency and isoform selectivity. nih.gov For instance, an edge-to-face interaction between the inhibitor's phenyl ring and the phenyl ring of residue Phenylalanine 131 (Phe131) has been observed. nih.gov

Spectroscopic methods are powerful tools for studying protein-ligand interactions in solution, providing complementary data to solid-state crystal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the binding of sulfonamides to their target proteins. nih.govresearchgate.net Changes in the chemical shifts of the ligand's protons upon addition of the enzyme can confirm binding and be used to calculate binding constants. nih.gov Furthermore, protein-observed NMR techniques, such as monitoring the chemical shifts of methyl groups on the protein, can identify the ligand binding site and characterize conformational changes upon binding. mdpi.com

Fluorescence Spectroscopy: This technique can be used to study binding events by monitoring changes in the intrinsic fluorescence of the protein (from tryptophan or tyrosine residues) or the fluorescence of an extrinsic probe. nih.gov When a ligand binds, it can quench the protein's intrinsic fluorescence. The magnitude of this quenching can be used to determine binding constants (Kₐ) and the number of binding sites. nih.govresearchgate.net Synchronous fluorescence experiments can provide information about the microenvironment around the amino acid residues, indicating whether binding causes conformational changes in the protein. nih.gov

The affinity and selectivity of sulfonamide inhibitors are dictated by specific interactions with amino acid residues within and around the enzyme's active site.

Zinc-Binding Histidines: Three highly conserved histidine residues (His94, His96, and His119 in hCA II) hold the Zn²⁺ ion in place, creating the foundation for inhibitor binding. nih.gov

Threonine 199 (Thr199): This residue is a key player, forming a hydrogen bond with the inhibitor's sulfonamide group, which helps to orient the inhibitor correctly and contributes significantly to the binding affinity. nih.govnih.gov

Glutamine 92 (Gln92): This residue, located at the entrance of the active site, can form hydrogen bonds with the tail portion of certain sulfonamide inhibitors, enhancing their binding. nih.gov

Hydrophilic and Hydrophobic Pockets: The active site funnel contains both hydrophilic and hydrophobic regions. Residues such as Valine 121, Phenylalanine 131, Leucine 198, and Threonine 200 create pockets that interact with the inhibitor's tail. Differences in these residues across isoforms are the primary basis for achieving selective inhibition. nih.govnih.gov For example, the substitution of residues like Ala65, Asn67, and Leu204 in hCA II with different amino acids in other isoforms alters the shape and chemical nature of the binding pocket, allowing for the design of isoform-specific inhibitors. nih.gov

Implications of Enzyme Inhibition for Understanding Metabolic Pathways

Given the lack of information on which enzymes, if any, are inhibited by this compound, it is not possible to detail the implications of its potential enzyme-inhibitory action on metabolic pathways. The metabolic fate of some sulfonamides involves pathways such as N-acetylation and glucuronidation, and in some cases, cleavage of the sulfonamide bond has been observed. domainex.co.uk The inhibition of key enzymes in metabolic pathways, such as those involved in folate synthesis by antibacterial sulfonamides, has profound effects on cellular function. nih.gov However, the specific impact of this compound on any given metabolic pathway remains uninvestigated in the available scientific literature.

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Elucidation of 3-Methanesulfonylbenzene-1-sulfonamide and its Derivatives

Spectroscopic techniques are fundamental in determining the molecular architecture of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a comprehensive picture of its atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound and its derivatives.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and 8.5 ppm. The protons of the methanesulfonyl group (CH₃SO₂) exhibit a characteristic singlet, usually observed around δ 3.0-3.5 ppm. The protons of the sulfonamide group (SO₂NH₂) give rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but often appears in the range of δ 7.0-7.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The aromatic carbons show signals in the approximate range of δ 120-145 ppm. The carbon atom attached to the methanesulfonyl group and the carbon bearing the sulfonamide group are typically found at the downfield end of this range due to the electron-withdrawing nature of the sulfonyl groups. The methyl carbon of the methanesulfonyl group gives a distinct signal in the aliphatic region, usually around δ 40-45 ppm.

¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy would be a critical analytical technique. The chemical shifts and coupling constants would provide precise information about the location and electronic environment of the fluorine substituents within the molecule.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~ 8.3 - 8.5mAromatic CH
¹H~ 7.7 - 7.9mAromatic CH
¹H~ 7.2br sSO₂NH₂
¹H~ 3.2sCH₃SO₂
¹³C~ 142sAr-C
¹³C~ 140sAr-C
¹³C~ 132dAr-CH
¹³C~ 128dAr-CH
¹³C~ 125dAr-CH
¹³C~ 44qCH₃

Note: The exact chemical shifts can vary based on the solvent and instrumental parameters.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern.

Molecular Ion Peak: In a typical electron ionization (EI) mass spectrum, this compound (C₇H₉NO₄S₂) would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (235.28 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Fragmentation Pattern: The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da), the cleavage of the C-S bond, and the loss of the sulfonamide group. For this compound, characteristic fragments would include ions corresponding to the loss of the methyl group from the methanesulfonyl moiety, and the cleavage of the sulfonamide group. Tandem MS (MS/MS) experiments can be used to further investigate the fragmentation of specific ions, providing more detailed structural insights.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Sulfonamide Group: The sulfonamide group (SO₂NH₂) gives rise to characteristic absorption bands. The N-H stretching vibrations are typically observed in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and appear in the ranges of approximately 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Methanesulfonyl Group: The methanesulfonyl group (CH₃SO₂) also has distinct S=O stretching vibrations, which may overlap with those of the sulfonamide group.

Aromatic Ring: The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are observed in the 690-900 cm⁻¹ range.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300 - 3400
Aromatic C-HStretching> 3000
Aliphatic C-HStretching2850 - 3000
S=O (Sulfonamide/Methanesulfonyl)Asymmetric Stretching1330 - 1370
S=O (Sulfonamide/Methanesulfonyl)Symmetric Stretching1140 - 1180
Aromatic C=CStretching1450 - 1600
C-SStretching650 - 750

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound is the primary chromophore. The presence of the electron-withdrawing sulfonyl groups influences the energy of the π → π* transitions. Typically, benzenoid compounds exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker band (the B-band) around 250-280 nm. The exact position and intensity of these bands can be affected by the substitution pattern and the solvent used for analysis.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile compounds like this compound. It is routinely used to determine the purity of the compound and to quantify its concentration in various matrices.

Methodology: A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

Detection: UV detection is commonly employed, with the wavelength set at or near the absorption maximum of the compound (e.g., around 254 nm or 270 nm) to ensure high sensitivity.

Purity Analysis: The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks indicates the presence of impurities.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by interpolation from this curve.

Table 3: Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient elution
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Derivatives

While direct Gas Chromatography (GC) analysis of this compound is challenging due to its low volatility and polar nature, the technique is highly effective for analyzing its volatile derivatives. researchgate.netyoutube.com The inherent characteristics of the sulfonamide group, particularly the active hydrogen, can lead to issues like peak tailing and poor chromatographic resolution. youtube.com To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. youtube.com

Derivatization chemically modifies the sulfonamide group by replacing the active hydrogen with a less polar, more volatile functional group, without altering the core structure of the molecule. youtube.comyoutube.com Common derivatization methods include silylation, alkylation, and acylation. youtube.com This process enhances volatility and thermal stability, which are fundamental requirements for successful GC separation. youtube.com

In a typical research application, a derivatized sample of this compound would be introduced into the GC system. The system consists of a carrier gas (mobile phase) that transports the vaporized sample through a heated column containing the stationary phase. researchgate.net The separation is based on the differential partitioning of the derivative between the mobile and stationary phases. researchgate.net The choice of column, such as a DB-HeavyWAX column, and detector, like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is critical for achieving optimal separation and identification. researchgate.netnih.gov

Table 1: Typical GC Parameters for Analysis of Related Volatile Benzene Derivatives

Parameter Value/Condition
Technique Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS/MS)
Column DB-HeavyWAX
Detection Mass Spectrometry (MS/MS)
Linear Range 0.01 - 50 µg/L
Limit of Detection (LOD) 0.003 - 0.150 µg/L

Data extrapolated from studies on other benzene derivatives. nih.gov

Chiral Chromatography for Enantiomeric Separation

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As such, chiral chromatography for enantiomeric separation is not applicable to the parent compound itself.

However, this technique would become highly relevant if a chiral center were introduced into the molecule, for instance, through metabolic processes or the synthesis of chiral derivatives. Chiral derivatization involves reacting the molecule with an enantiomerically pure chiral derivatizing agent to form two diastereomeric products. youtube.com These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like GC or HPLC. youtube.comsigmaaldrich.com

Alternatively, direct separation of potential chiral derivatives can be achieved using a chiral stationary phase (CSP). nih.govresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful methods for resolving enantiomers. nih.govnih.gov The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. researchgate.net Polysaccharide-based CSPs, for example, are widely used and have shown excellent selectivity for a broad range of compounds. mdpi.com

Table 2: Common Chiral Separation Techniques and Principles

Technique Principle
Chiral Derivatization Converts enantiomers into diastereomers, which are then separated on an achiral column. youtube.com
Chiral Stationary Phase (CSP) HPLC/SFC Utilizes a stationary phase containing a chiral selector to achieve differential interaction with enantiomers. researchgate.netmdpi.com

| Chiral Mobile Phase Additive (CMA) | Adds a chiral selector to the mobile phase to form transient diastereomeric complexes with the analyte enantiomers. sigmaaldrich.com |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While specific crystal structure data for this compound is not widely available, analysis of closely related benzenesulfonamide (B165840) structures provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govmdpi.comnih.gov

The crystal packing is often stabilized by a network of hydrogen bonds. For instance, in the structure of 4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamide, the crystal structure is monoclinic. researchgate.net The specific arrangement and intermolecular forces, such as hydrogen bonds, dictate the crystal lattice parameters (a, b, c, α, β, γ) and the space group. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for a Related Benzenesulfonamide Compound

Parameter 4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamide
Formula C₁₃H₁₃N₃O₃S
Crystal System Monoclinic
Space Group Cc (no. 9)
a (Å) 28.720(3)
b (Å) 6.1696(6)
c (Å) 7.5796(8)
**β (°) ** 99.756(3)
Volume (ų) 1323.6
Z (molecules/unit cell) 4

Data from a study on a related benzenesulfonamide derivative. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to characterize the thermal stability of a compound. tainstruments.comuspbpep.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.comeltra.com

Thermogravimetric Analysis (TGA) provides information on decomposition temperatures, the presence of volatiles like water or solvents, and the amount of residual mass at the end of the analysis. mdpi.com When a sulfonamide compound is heated under an inert atmosphere, a TGA thermogram will show distinct mass loss steps corresponding to events like desolvation and thermal decomposition. researchgate.net The onset temperature of decomposition is a key indicator of the compound's thermal stability. youtube.com

Differential Scanning Calorimetry (DSC) is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. uspbpep.com A DSC thermogram for a crystalline compound like a benzenesulfonamide would show an endothermic peak corresponding to its melting point. researchgate.net For instance, a study on 2,3,4-tris(dodecyloxy)benzenesulfonamide showed a melting event at 55.7°C. researchgate.net The shape and position of this peak can also provide information on the purity of the substance. uspbpep.com When used in conjunction, TGA and DSC can differentiate between mass loss events (like decomposition) and non-mass loss events (like melting). tainstruments.com

Table 4: Illustrative Thermal Analysis Data for Related Sulfonamide Compounds

Analysis Type Parameter Observation Compound Class
DSC Melting Point 55.7°C (Endothermic peak) Substituted Benzenesulfonamide researchgate.net
DSC Phase Transition Columnar mesophase observed between 55°C and 118°C Substituted Benzenesulfonamide researchgate.net
TGA Onset of Decomposition Starts at approx. 300°C under nitrogen Polypropylene with Sulfenamide (B3320178) youtube.com
TGA Char Yield Increased from 3.36% to 8.53% with modification Sulfenamide derivative researchgate.net

Data extrapolated from studies on related sulfonamide and sulfenamide compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy levels, which govern the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For benzenesulfonamide (B165840) derivatives, DFT calculations, often employing functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), are used to determine optimized molecular geometry, vibrational frequencies, and key electronic parameters. mkjc.insci-hub.sedoaj.org

A critical aspect of these studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mkjc.inresearchgate.net These calculations provide a theoretical basis for understanding the molecule's potential reaction pathways. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Benzenesulfonamide Derivative

ParameterCalculated Value (eV)Significance
HOMO Energy-7.5Indicates electron-donating capability
LUMO Energy-1.8Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.7Correlates with chemical stability and reactivity

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP surface maps regions of varying electrostatic potential onto the molecule's electron density surface. rsc.org

Typically, MEP maps use a color scale where:

Red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In a sulfonamide, these areas are typically found around the oxygen atoms of the sulfonyl group and the nitrogen atom. researchgate.net

Blue indicates regions of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. For sulfonamides, positive regions are often located around the hydrogen atoms of the amine group. researchgate.net

Green represents areas of neutral potential.

By identifying these electron-rich and electron-deficient zones, MEP analysis provides a clear prediction of the molecule's non-covalent interaction sites, such as those involved in hydrogen bonding. mkjc.inresearchgate.net

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Values for a Benzenesulfonamide Moiety

Molecular RegionPotential Range (kcal/mol)Predicted Interaction Type
Sulfonyl Oxygen Atoms (O=S=O)-35 to -50Nucleophilic; Hydrogen Bond Acceptor
Sulfonamide Hydrogen Atom (N-H)+30 to +45Electrophilic; Hydrogen Bond Donor
Aromatic Ring (π-system)-10 to -20Weakly Nucleophilic; π-stacking

Molecular Docking and Dynamics Simulations for Enzyme Interactions

While quantum chemistry describes the isolated molecule, molecular docking and dynamics simulations are used to predict and analyze how a ligand like 3-Methanesulfonylbenzene-1-sulfonamide interacts with a biological macromolecule, typically a protein enzyme.

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to the active site of a receptor. nih.gov For sulfonamides, common targets include enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field.

The output of a docking simulation includes:

Binding Pose: The 3D arrangement of the ligand in the receptor's active site.

Binding Affinity/Energy: A score, usually in kcal/mol, that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding. rsc.org

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. semanticscholar.org Studies on related sulfonamides often show the sulfonamide group itself forming crucial hydrogen bonds or coordinating with metal ions (e.g., Zn²⁺ in carbonic anhydrase). semanticscholar.orgnih.gov

Table 3: Sample Molecular Docking Results for a Benzenesulfonamide Inhibitor with Human Carbonic Anhydrase II

ParameterValue
Binding Energy (kcal/mol)-9.2
Predicted Inhibition Constant (K_i)~0.07 nM
Key Hydrogen Bond InteractionsGln92, His94, Thr200
Coordination InteractionSulfonamide nitrogen with Zn²⁺ ion

Data are illustrative and based on findings for potent sulfonamide inhibitors. rsc.org

Molecular docking often assumes a rigid receptor, but in reality, both the ligand and the protein can change conformation upon binding. Molecular Dynamics (MD) simulations can be used to study this dynamic process. An MD simulation calculates the trajectory of atoms and molecules over time, revealing how the protein structure adapts to accommodate the ligand. Analysis of the simulation can show subtle shifts in the positions of amino acid side chains or even larger movements in protein loops that occur to optimize the binding interactions.

MD simulations are particularly effective at revealing the role of water molecules within the binding site. nih.gov Water molecules are not merely a passive solvent; they often form a complex network of hydrogen bonds that can either stabilize or destabilize a ligand-protein complex. A simulation can track the position and residence time of individual water molecules, identifying "conserved" water molecules that play a critical structural role. These conserved waters often act as bridges, mediating hydrogen bond interactions between the ligand and protein residues that would otherwise be too far apart to interact directly. nih.gov For instance, a water molecule might form a hydrogen bond with the sulfonamide oxygen of the ligand and the backbone of a protein residue like Pro202 simultaneously. nih.gov

Analysis of the MD trajectory provides quantitative data on the stability and persistence of these interactions over the simulation time (e.g., 100 nanoseconds). rsc.org

Table 4: Analysis of Key Interactions from a Molecular Dynamics Simulation

Interaction TypeInteracting PairPersistence (% of Simulation Time)
Hydrogen BondLigand-NH...Gln9285%
Hydrogen BondLigand-SO₂...Thr20070%
Water-Bridged H-BondLigand...H₂O...Pro20230%
Hydrophobic ContactLigand-Aromatic Ring...Val121, Leu199>90%

Data are representative of typical findings for sulfonamide inhibitors in MD simulations. nih.gov

In Silico Screening for Novel Biological Targets or Interactions

In silico screening involves the use of computational methods to screen large libraries of chemical compounds against biological targets, such as proteins and enzymes, to identify potential inhibitors or activators. This approach has been widely and successfully applied to the broader family of benzenesulfonamide derivatives, leading to the identification of inhibitors for a variety of targets including carbonic anhydrases, protein tyrosine phosphatase-1B (PTP1B), and dihydropteroate synthase (DHPS). nih.govqub.ac.ukb-cdn.net For instance, molecular docking and quantitative structure-activity relationship (QSAR) studies on benzenesulfonamide analogs have been crucial in designing potent inhibitors for carbonic anhydrase II, an enzyme implicated in various diseases. nih.gov

However, a specific in silico screening campaign targeting novel biological interactions for this compound has not been reported in the reviewed literature. Such a study would typically involve:

Target Identification: Selecting a panel of biological macromolecules based on disease relevance or structural similarity to known binders of sulfonamides.

Molecular Docking: Simulating the binding of this compound to the active sites of the identified targets to predict binding affinities and modes.

Pharmacophore Modeling: Creating a model of the essential steric and electronic features of this compound to search for complementary features in biological targets.

Without such dedicated studies, the potential biological activities and therapeutic applications of this compound remain speculative and an open area for future research.

Development of Predictive Models for Chemical Transformations

Predictive models for chemical transformations, often based on QSAR and other machine learning algorithms, are valuable tools for understanding and predicting the outcomes of chemical reactions. These models can forecast reaction yields, identify potential byproducts, and guide the synthesis of novel compounds. For sulfonamide derivatives, QSAR models have been developed to predict their inhibitory activities against various enzymes, thereby guiding the synthesis of more potent analogs. nih.govnih.gov

The development of predictive models specifically for the chemical transformations of this compound would entail:

Data Collection: Assembling a dataset of known chemical reactions involving this compound or closely related compounds, including reaction conditions and outcomes.

Descriptor Calculation: Computing a set of numerical descriptors that capture the structural and electronic properties of the reactants and reagents.

Model Building and Validation: Using statistical methods or machine learning to build a mathematical model that correlates the descriptors with the reaction outcomes and rigorously validating its predictive power.

Currently, there is a lack of published research detailing the development of such predictive models for this compound. The creation of these models would be highly beneficial for optimizing synthetic routes and exploring the chemical space around this compound for the generation of novel derivatives with potentially enhanced properties.

Applications As a Chemical Intermediate and in Materials Science

3-Methanesulfonylbenzene-1-sulfonamide as a Precursor in Organic Synthesis

The presence of both a methanesulfonyl group and a primary sulfonamide group makes this compound a versatile building block in the synthesis of a diverse array of organic molecules. These functional groups offer multiple reaction sites for the construction of carbon-heteroatom and carbon-carbon bonds, enabling the assembly of intricate molecular frameworks.

Building Block for Complex Organic Molecules

While specific examples detailing the use of this compound as a direct precursor for complex organic molecules are not extensively documented in publicly available literature, the general reactivity of sulfonamides is well-established. Sulfonamides are crucial components in many pharmaceutical compounds and are recognized as important synthons in drug synthesis. They can enhance the aqueous solubility of drug molecules and influence their metabolic pathways within the body. The synthesis of complex molecules often involves the strategic functionalization of such building blocks through various chemical reactions.

Precursor to Sulfonylated Heterocycles

The synthesis of heterocyclic compounds containing a sulfonamide moiety is an active area of research due to the diverse biological activities exhibited by these molecules. nih.gov Sulfonamides can serve as key precursors in the construction of various nitrogen-containing heterocycles. nih.govmdpi.com General synthetic strategies often involve the reaction of a sulfonamide with other reagents to form the heterocyclic ring system. For instance, a common method for creating nitrogen heterocycles with an endocyclic sulfonamide fragment involves the use of N-(chlorosulfonyl)imidoyl chloride, which acts as a bielectrophilic reagent. mdpi.com This approach allows for the construction of thiadiazepine, thiadiazine, and thiadiazocine derivatives. mdpi.com Although direct examples employing this compound are not readily found, its structure is amenable to similar synthetic transformations.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comwikipedia.org Sulfonamides have been utilized as one of the components in various MCRs to generate structurally diverse molecules. rsc.orgnih.govnih.gov For example, a direct copper-catalyzed three-component synthesis of sulfonamides has been reported, combining (hetero)aryl boronic acids, amines, and sulfur dioxide. nih.gov While specific MCRs involving this compound are not explicitly described in the literature, its functional groups make it a potential candidate for participation in such convergent synthetic strategies.

Integration into Novel Material Systems

The unique electronic and structural features of this compound make it an intriguing candidate for incorporation into advanced materials. The sulfonyl and sulfonamide functionalities can be leveraged to modify the properties of polymers or to participate in the formation of new material frameworks.

Functionalization of Polymeric Materials

The introduction of sulfonamide groups into polymers is a known strategy to alter their physical and chemical properties. While there are no specific reports on the use of this compound for this purpose, related sulfonamide-containing monomers have been used to synthesize functional aromatic polyamides. These modifications can improve solubility and processability, which are often challenges with high-performance aromatic polymers. The presence of sulfonamide moieties can also influence the thermal properties and intermolecular interactions within the polymer matrix.

Role in Electronic Materials Research

Recent research has explored the potential of conjugated sulfonamides as organic electrode materials for lithium-ion batteries. Theoretical studies suggest that these materials could offer stable and tunable electrochemical properties. While these investigations have focused on a broader class of conjugated sulfonamides, the fundamental electronic properties of the sulfonamide group are key to their function. The electron-withdrawing nature of the sulfonyl group in this compound could influence the electronic landscape of materials it is incorporated into, potentially impacting charge transport and other electronic characteristics relevant to organic electronics. However, specific research detailing the integration and performance of this compound in electronic devices is not currently available.

Potential in Dye-Sensitized Solar Cell (DSSC) Materials

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that converts light into electrical energy. Their operation relies on a photosensitive dye anchored to a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), an electrolyte, and a counter electrode. While there is no direct research reporting the use of this compound in DSSCs, its chemical structure suggests a potential, albeit theoretical, role as a precursor or additive in DSSC materials.

The fundamental design of a DSSC dye molecule requires a chromophore for light absorption, an anchoring group for attachment to the semiconductor surface, and often, auxiliary groups to modulate the electronic properties and performance of the cell. The sulfonamide group (-SO₂NH₂) in this compound could potentially be functionalized to act as an anchoring group. Sulfonate groups are known to bind to the TiO₂ surface, and it is conceivable that the sulfonamide could be hydrolyzed or otherwise modified to facilitate this interaction.

Furthermore, the presence of two strong electron-withdrawing groups, the methanesulfonyl (-SO₂CH₃) and sulfonamide (-SO₂NH₂) groups, on the benzene (B151609) ring significantly influences its electronic properties. In the context of a larger dye molecule, such a substituted benzene ring could act as an electron-accepting auxiliary unit, influencing the dye's absorption spectrum and the efficiency of electron injection into the semiconductor's conduction band.

Another speculative application lies in the electrolyte composition. Additives are often included in the electrolyte to improve the performance and stability of the DSSC. Amine and sulfur-containing compounds have been investigated for their effects on the redox potential of the electrolyte and for suppressing charge recombination at the TiO₂-electrolyte interface. While not a primary application, the specific electronic nature of this compound could offer unique interactions within the electrolyte, though this remains an area for future investigation.

Catalytic Applications or Ligand Design

The field of catalysis frequently employs organic molecules as ligands that coordinate to a central metal atom, thereby modulating its reactivity and selectivity. Sulfonamides have emerged as a significant class of ligands in coordination chemistry and catalysis. The nitrogen atom of the sulfonamide group can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned by substituents on the aromatic ring.

The compound this compound possesses two potential coordination sites: the nitrogen atom of the sulfonamide and the oxygen atoms of both the sulfonamide and methanesulfonyl groups. The strong electron-withdrawing nature of the methanesulfonyl group at the meta position would significantly impact the electron density on the benzene ring and, consequently, on the sulfonamide nitrogen. This electronic effect can be transmitted to a coordinated metal center, influencing its catalytic activity. For instance, in oxidation catalysis, a more electron-deficient metal center can be more reactive.

Recent research has demonstrated that dirhodium(II) complexes with tethered sulfonamide ligands can exhibit high reactivity in cyclopropanation reactions, with the coordination mode of the sulfonamide ligand playing a crucial role. acs.orgnih.gov Studies on Cp*Ir-based transfer hydrogenation catalysts have also shown that altering the electronic properties of sulfonamide ligands by adding electron-withdrawing or -donating groups can enhance catalytic performance. acs.org

The design of this compound as a ligand could, therefore, be explored in various catalytic transformations. Its bidentate or monodentate coordination to transition metals like palladium, rhodium, iridium, or copper could yield catalysts for cross-coupling reactions, hydrogenations, or oxidations. The steric and electronic properties endowed by the methanesulfonyl group could impart unique selectivity to such catalytic systems. For example, palladium-catalyzed N-glycosylation of sulfonamides has been shown to be a viable method for creating diverse molecular scaffolds. rsc.org

While specific catalytic applications of this compound have not been reported, the broader and extensive research into benzenesulfonamide-based ligands and their metal complexes suggests a promising avenue for exploration. nih.govresearchgate.net The synthesis of metal complexes with sulfonamide derivatives is an active area of research with applications ranging from medicinal chemistry to materials science. tandfonline.com

Future Research Directions and Unexplored Avenues

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of sulfonamides and sulfones is well-established, the interplay of these two groups on the same aromatic ring in 3-Methanesulfonylbenzene-1-sulfonamide could give rise to novel reactivity. Future research could focus on several key areas:

C-H Functionalization: The direct functionalization of C-H bonds on the aromatic ring represents a highly atom-economical approach to creating new analogues. nih.gov Research into transition-metal-catalyzed C-H functionalization, for instance using ruthenium-based catalysts, could lead to the selective introduction of various substituents at positions ortho to the existing groups. mdpi.com The directing capabilities of the sulfonamide and methanesulfonyl groups, either individually or in concert, could be systematically investigated to control the regioselectivity of these reactions. iitm.ac.in Furthermore, exploring noncovalent interactions to guide remote C-H functionalization at the meta or para positions presents a sophisticated strategy for accessing a wider range of derivatives. nih.gov

Photoredox Catalysis: The application of photoredox catalysis opens up new reaction pathways that are often inaccessible through traditional thermal methods. nih.gov The methanesulfonyl group, being strongly electron-withdrawing, can influence the electronic properties of the aromatic ring, potentially enabling novel photoredox-catalyzed reactions. researchgate.net For instance, the generation of aryl radicals from related aryl sulfonium (B1226848) salts under photoredox conditions has been shown to be a versatile method for forming new C-C and C-heteroatom bonds. rsc.orgnih.gov Investigating the potential of this compound to participate in such transformations could lead to the discovery of new synthetic methodologies. Visible light-mediated N-S bond cleavage in related tertiary sulfonamides has also been demonstrated, offering a catalyst-free method for generating sulfonyl radicals and subsequent arylation. rsc.org

Novel Coupling Reactions: Expanding the repertoire of coupling reactions for this molecule is another promising avenue. While traditional cross-coupling reactions are well-known, the development of novel catalyst systems, such as those based on nickel for the C-N cross-coupling of weakly nucleophilic N-arylsulfonamides, could be applied. organic-chemistry.org Additionally, exploring catalyst-free arylation of the sulfonamide nitrogen with boronic acids via visible light-mediated deamination presents an intriguing possibility for creating tri-substituted sulfonamides. rsc.org The reactivity of the sulfonamide group itself can also be further explored; for example, its reaction with diphenylcarbonate and 4-dimethylaminopyridine (B28879) has been shown to form stable intermediates that are valuable substitutes for hazardous sulfonyl isocyanates. nih.gov

Design of Advanced Analytical Techniques for Trace Analysis (excluding biological matrices)

The detection and quantification of this compound at trace levels in non-biological matrices, such as environmental samples or in industrial process streams, necessitates the development of advanced analytical techniques with high sensitivity and selectivity.

Novel HPLC Stationary Phases: The development of novel stationary phases for High-Performance Liquid Chromatography (HPLC) is a key area for improving the separation of polar compounds like this compound from complex matrices. ijarsct.co.inijnrd.org

Polar-Embedded Phases: Stationary phases with embedded polar groups, such as amides, ethers, or even sulfonamides, can offer unique selectivity and improved retention for polar analytes, especially when using highly aqueous mobile phases. researchgate.netmdpi.com Research into synthesizing and evaluating stationary phases specifically designed with functionalities complementary to the sulfonamide and sulfonyl groups of the target analyte could lead to significantly enhanced separation efficiency.

Ionic Liquid-Based Phases: Ionic liquid (IL) bonded stationary phases provide alternative selectivities and can be particularly effective for separating aromatic and polar compounds. ijarsct.co.in The design of IL phases with specific affinities for the functional groups of this compound is a promising research direction.

Advanced Mass Spectrometry Techniques: While standard mass spectrometry is a powerful tool, advanced techniques can provide greater insight, especially when dealing with complex mixtures or isomeric differentiation. Future research could explore the application of techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) to separate this compound from its isomers based on their different shapes and collision cross-sections. This would be particularly valuable for impurity profiling in synthetic batches.

Below is a table illustrating the types of novel stationary phases that could be developed for the analysis of polar aromatic compounds like this compound.

Stationary Phase TypeModifying Group ExamplesPotential Advantages for this compound Analysis
Polar-Embedded Amide, Carbamate, Urea, Ether, Sulfonamide researchgate.netEnhanced retention in highly aqueous mobile phases, alternative selectivity based on hydrogen bonding and dipole-dipole interactions.
Ionic Liquid (IL) Bonded Imidazolium-based, Pyridinium-based ijarsct.co.inUnique selectivity through multiple interaction modes (hydrophobic, ion-exchange, π-π), good thermal and chemical stability.
Functionalized Silica Aminopropyl, Cyanopropyl, Phenyl ijarsct.co.inijnrd.orgProvides different selectivities compared to standard C18 phases, useful for method development and optimization.

Computational Design of Next-Generation Analogues for Specific Enzyme Modulation

Computational chemistry provides powerful tools for the rational design of new molecules with specific biological activities. For this compound, these techniques can be used to design next-generation analogues that can selectively modulate the activity of specific enzymes. The benzenesulfonamide (B165840) moiety is a well-known pharmacophore for inhibitors of several enzyme classes, most notably carbonic anhydrases and matrix metalloproteinases. nih.govlookchem.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, a QSAR model could be developed by synthesizing a library of analogues with variations in the substitution pattern on the aromatic ring and testing their inhibitory activity against a target enzyme. The model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding synthetic efforts towards more potent and selective inhibitors. nih.govtandfonline.com

Molecular Docking and In Silico Screening: Molecular docking simulations can predict the binding mode and affinity of a ligand to the active site of a target enzyme. nih.govresearchgate.net By docking this compound and its virtual analogues into the crystal structures of various enzymes (e.g., different carbonic anhydrase isoforms), researchers can identify key interactions and design modifications to improve binding and selectivity. researchgate.netnih.gov This in silico approach can be used to screen large virtual libraries of compounds, prioritizing a smaller, more manageable number for synthesis and biological testing. researchgate.net For instance, studies on other sulfonamides have shown how these methods can guide the design of inhibitors for zinc metalloenzymes like carbonic anhydrases and histone deacetylases. researchgate.net

The following table outlines the steps involved in the computational design of novel enzyme inhibitors based on the this compound scaffold.

Design StepDescriptionKey Techniques
Target Identification Selection of an enzyme of therapeutic interest known to be inhibited by sulfonamides.Literature review, bioinformatics.
Scaffold Docking Docking of the parent compound, this compound, into the enzyme's active site to identify initial binding modes.Molecular Docking (e.g., AutoDock, MOE). nih.gov
Virtual Library Generation Creation of a virtual library of analogues by adding various substituents to the parent scaffold.Combinatorial library generation software.
In Silico Screening High-throughput docking of the virtual library to predict binding affinities and poses.Virtual screening platforms.
QSAR Model Development Synthesis and testing of a subset of analogues to build a predictive QSAR model.Multiple Linear Regression, Machine Learning. nih.govnih.gov
Lead Optimization Use of docking and QSAR results to design and synthesize optimized analogues with enhanced potency and selectivity.Iterative design-synthesis-test cycles.

Integration with Combinatorial Chemistry and High-Throughput Screening for New Research Leads

Combinatorial chemistry and high-throughput screening (HTS) are powerful platforms for the discovery of new bioactive compounds. bmglabtech.comdrugtargetreview.com Integrating this compound into these workflows could rapidly identify new research leads for various applications.

Library Synthesis: The development of efficient and automated methods for the synthesis of libraries of sulfonamides is crucial. Flow chemistry, for example, offers a safe, scalable, and rapid method for generating compound libraries. acs.org A fully automated flow-through process for the production of secondary sulfonamides has been described, which could be adapted for the alkylation or arylation of this compound to create a diverse library of derivatives. nih.govacs.org

High-Throughput Screening (HTS): An HTS campaign could screen a library of derivatives based on the this compound scaffold against a wide range of biological targets, such as enzymes or receptors. nih.gov This unbiased approach can uncover unexpected biological activities and identify novel "hits" for further development. bmglabtech.com For instance, screening a library of fragments in combination with a known binder like benzenesulfonamide using techniques such as differential scanning fluorimetry can identify fragments that bind to other sites on a protein, providing a starting point for developing allosteric modulators or more potent inhibitors. nih.gov

Potential for Sustainable and Environmentally Friendly Synthesis Methods

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, can significantly reduce or eliminate the need for solvents. rsc.org A mechanochemical, three-component palladium-catalyzed aminosulfonylation reaction has been developed for the synthesis of aromatic sulfonamides, offering a green alternative to traditional solution-phase methods. rsc.orgresearchgate.net Applying this approach to the synthesis of this compound could lead to a more sustainable manufacturing process.

Flow Chemistry: As mentioned previously, flow chemistry not only facilitates library synthesis but also offers a greener and safer alternative to batch processing. acs.org Continuous flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and reduced waste generation. The synthesis of sulfonamides and related sulfonylureas has been successfully demonstrated in flow systems. acs.orggoogle.comresearchgate.net

Catalyst-Free and Eco-Friendly Reagents: Research into catalyst-free reactions and the use of environmentally benign reagents is another key area. For example, the condensation of sulfonamides with aldehydes mediated by reusable alumina (B75360) (Al2O3) as a dehydrating agent provides a green synthesis of N-sulfonylimines. researchgate.net The use of magnetic nanocatalysts, such as CuFe2O4@SiO2, which can be easily recovered and reused, also represents a sustainable approach to sulfonamide synthesis. biolmolchem.com Furthermore, developing synthetic routes that utilize mortar and pestle grinding techniques can offer an environmentally benign method for constructing functionalized aromatic compounds. nih.govresearchgate.net

The following table summarizes potential green synthesis strategies for this compound and its derivatives.

Green Synthesis StrategyDescriptionKey Advantages
Mechanochemical Synthesis Use of mechanical energy (e.g., ball milling) to drive reactions. rsc.orgrsc.orgReduced or no solvent use, high efficiency, potential for new reactivity.
Flow Chemistry Reactions are performed in a continuous stream in a reactor. acs.orgnih.govgoogle.comEnhanced safety, better process control, easy scalability, reduced waste.
Recyclable Catalysts Use of catalysts that can be easily separated and reused (e.g., magnetic nanoparticles). biolmolchem.comReduced catalyst waste and cost, improved process sustainability.
Catalyst-Free Reactions Reactions that proceed without the need for a catalyst, often mediated by light or benign reagents. rsc.orgresearchgate.netAvoids use of potentially toxic or expensive metal catalysts, simplifies purification.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methanesulfonylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sulfonation of benzene derivatives followed by amidation. A common route involves reacting 3-methylbenzenesulfonyl chloride with ammonia or amines under controlled pH (8–10) and temperature (0–5°C) to prevent side reactions. Solvent choice (e.g., THF or DCM) and stoichiometric ratios of reagents significantly impact yield. For example, excess ammonia improves sulfonamide formation but may require careful quenching to avoid decomposition .

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodology : Recrystallization using ethanol/water mixtures (70:30 v/v) is effective for removing unreacted sulfonyl chlorides. Column chromatography with silica gel and a gradient elution of ethyl acetate/hexane (20–50%) can resolve polar byproducts. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

  • Methodology :

  • 1H NMR : Characteristic peaks for methylsulfonyl (δ 3.1–3.3 ppm) and sulfonamide NH2 (δ 6.8–7.1 ppm).
  • 13C NMR : Sulfonyl carbons appear at δ 44–46 ppm (SO2CH3) and δ 125–130 ppm (aromatic carbons).
  • IR : Strong bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 235 confirms molecular weight .

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectroscopic data and computational modeling predictions for this compound?

  • Methodology : Discrepancies often arise from solvent effects or tautomerism not accounted for in simulations. Validate computational models (e.g., DFT) by including implicit solvent fields (e.g., PCM for water). Compare experimental NMR chemical shifts with computed values using software like Gaussian or ADF. If deviations exceed 0.5 ppm, re-examine conformational sampling or hydrogen-bonding interactions .

Q. What strategies optimize the regioselectivity of sulfonamide formation in derivatives of this compound?

  • Methodology : Electron-withdrawing groups (e.g., -NO2) on the benzene ring enhance electrophilicity at the sulfonyl chloride site, improving reaction with amines. Steric hindrance from bulky substituents (e.g., -CF3) can be mitigated using microwave-assisted synthesis (60°C, 20 min) to accelerate kinetics. Catalytic bases like DMAP improve nucleophilic attack efficiency .

Q. What mechanisms underlie the biological activity of this compound derivatives as enzyme inhibitors?

  • Methodology : The sulfonamide moiety acts as a zinc-binding group in metalloenzymes (e.g., carbonic anhydrase). Structure-activity relationship (SAR) studies show that para-substituted electron-deficient aromatic rings enhance binding affinity. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal interactions with active-site residues like Thr199 and Glu106 .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound samples?

  • Methodology :

  • LC-MS/MS : Use a triple-quadrupole system with MRM transitions for target impurities (e.g., sulfonic acid byproducts).
  • Validation Parameters : Establish linearity (R² > 0.995), LOD/LOQ (0.1–1 µg/mL), and precision (RSD < 5%).
  • Forced Degradation Studies : Expose samples to heat (60°C), acid (0.1M HCl), and UV light to identify degradation pathways .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : DFT calculations (B3LYP/6-311+G**) model transition states and activation energies for reactions with amines or thiols. Fukui indices identify electrophilic centers, while NBO analysis quantifies charge transfer. Compare with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) to refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.